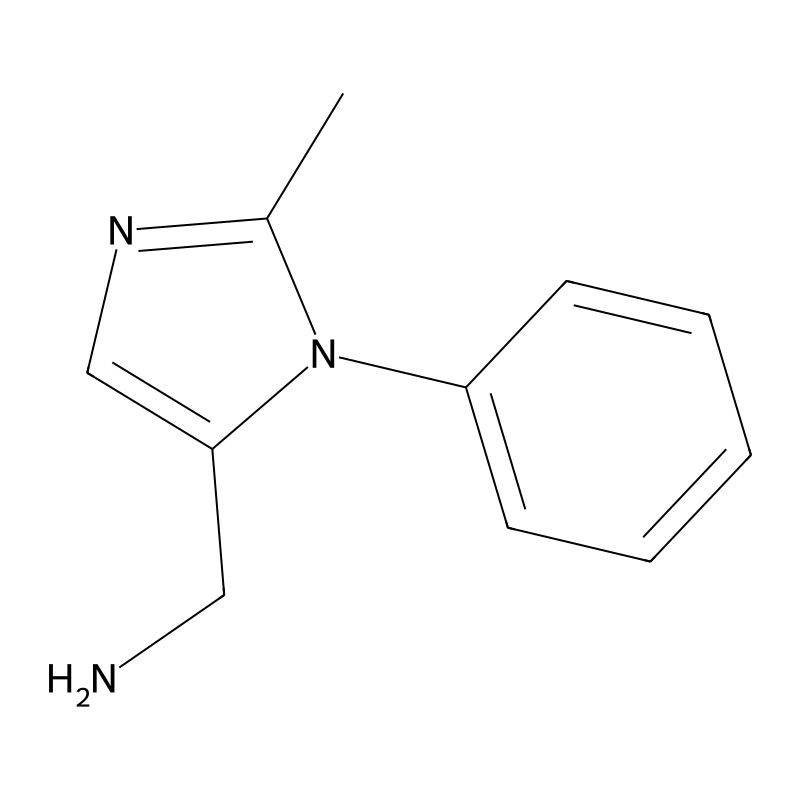

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry

The core structure of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine contains an imidazole ring, a common functional group found in many biologically active molecules. Researchers might investigate if this compound possesses any medicinal properties. Imidazole derivatives have been explored for their potential as anti-infective agents, anti-cancer drugs, and enzyme inhibitors .

Organic Chemistry

The synthesis and characterization of novel molecules are fundamental aspects of organic chemistry. (2-Methyl-1-phenyl-1H-imidazol-5-yl)methanamine represents a molecule with a unique combination of functional groups. Researchers might be interested in developing new synthetic methods for this compound or studying its reactivity towards other molecules.

Material Science

Imidazole-based materials have potential applications in various fields, including sensors, catalysts, and ionic liquids. The presence of the phenyl and methyl groups in (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine could influence its physical and chemical properties, making it an interesting candidate for material science research.

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine is a chemical compound characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound features a methyl group and a phenyl group, making it an interesting target for various chemical applications. Its molecular formula is with a molecular weight of approximately 189.24 g/mol . The compound is recognized for its potential biological activities and is studied for its role in medicinal chemistry.

- Oxidation: This process typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with additional functional groups.

- Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to convert the compound into simpler forms, often yielding alcohol derivatives.

- Substitution: The compound can participate in nucleophilic substitution reactions, which are facilitated by bases or acids, allowing for the introduction of various substituents onto the imidazole ring.

Research indicates that (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine exhibits significant biological activities. It has been studied for its antimicrobial and antifungal properties, making it a candidate for drug development. The compound's mechanism of action often involves inhibition of specific enzymes or receptors within biological pathways, which can lead to therapeutic effects against various pathogens .

The synthesis of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine typically involves multi-step processes:

- Cyclization of Amido-Nitriles: A common method includes the reaction of 2-hydroxyimidazole with methanol, followed by nitration to yield the desired amine derivative.

- Use of Lewis Acids: Reactions involving Lewis acids such as hydrochloric acid or zinc chloride can facilitate the formation of the imidazole ring under controlled conditions.

- Industrial Methods: Nickel-catalyzed additions to nitriles and subsequent reactions are employed for large-scale production, ensuring efficiency and scalability .

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine has diverse applications across several fields:

- Medicinal Chemistry: The compound is investigated for potential pharmaceutical applications due to its biological activity.

- Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.

- Agriculture: The compound may find utility in developing agrochemicals due to its antimicrobial properties .

Studies on (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine have focused on its interactions with various biological targets. Research indicates that it can inhibit specific enzymes related to microbial growth and may interact with receptors involved in cellular signaling pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms .

Several compounds share structural similarities with (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-methyl-5-nitro-2-hydroxymethylimidazole | Imidazole derivative | Contains a nitro group that enhances reactivity |

| 1H-benzo[d]imidazole-2-yl(phenyl)methanone | Benzimidazole derivative | Features a benzene ring fused to the imidazole structure |

| 1-methyl-1H-imidazole derivatives | General imidazole derivatives | Varying substitutions lead to diverse properties |

Uniqueness

The uniqueness of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural configuration enhances its potential for targeted biological activity, making it particularly valuable in pharmaceutical development and industrial applications .

Conventional Synthesis Approaches

Van Leusen Three-Component Reaction Applications

The van Leusen reaction, utilizing tosylmethylisocyanides (TosMICs) as a key reagent, is a cornerstone for imidazole synthesis. This method involves a [3+2] cycloaddition between TosMIC and an aldimine intermediate formed from an aldehyde and a primary amine [1] [2]. For (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine, the phenyl group at the 1-position likely originates from benzaldehyde, while the 2-methyl substituent may derive from methylamine or a methyl-containing aldimine precursor. The methanamine moiety at the 5-position could be introduced via a primary amine reactant or post-synthetic modification.

A representative pathway involves:

- Condensation of benzaldehyde with methylamine to form an aldimine.

- Cycloaddition with TosMIC under basic conditions (e.g., K₂CO₃ in DMF), yielding a 1,4,5-trisubstituted imidazole intermediate.

- Functionalization of the 5-position via reductive amination or nucleophilic substitution to install the methanamine group [1].

This method’s versatility is evidenced by its application in synthesizing analogous imidazole-based kinase inhibitors and antimalarial agents [1].

Cyclization-Based Synthetic Routes

Cyclization strategies often employ prefunctionalized precursors to streamline imidazole ring formation. For example, Gracias and Djuric demonstrated the use of ring-closing metathesis (RCM) with Grubbs catalysts to construct fused imidazoazepine systems [1]. Adapting this approach, a linear precursor containing olefinic bonds could undergo RCM to form the imidazole core, followed by oxidation or amination to introduce the methanamine substituent.

Key advantages include:

- High regiocontrol due to predefined stereoelectronic environments.

- Compatibility with sensitive functional groups, such as the primary amine in the target molecule [1].

Novel Synthetic Routes

Catalytic Approaches

Transition-metal catalysis has enabled more efficient imidazole syntheses. The Sisko group employed palladium-catalyzed C–N coupling to access 1,4,5-trisubstituted imidazoles, which could be adapted for the target compound [1]. Copper-catalyzed N-arylation, as demonstrated by Suresh et al., offers a route to chiral imidazo-benzodiazepines, suggesting potential for asymmetric synthesis of the methanamine derivative [1].

One-Pot Synthesis Methods

A three-component cascade reaction reported by Li et al. combines 3-ketonitriles, imidazole N-oxides, and aldehydes under catalyst-free conditions [3]. While not directly applied to the target molecule, this methodology could be modified by substituting the N-oxide with a methylamine derivative, enabling simultaneous imidazole ring formation and methanamine installation.

Table 1: Comparison of One-Pot Methodologies

| Components | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde, TosMIC, Methylamine | K₂CO₃, DMF, RT | 78–85 | [1] |

| 3-Ketonitrile, N-oxide, RCHO | EtOH, 60°C | 65–72 | [3] |

Microwave-Assisted Synthesis

Microwave irradiation accelerates imidazole formation by enhancing reaction kinetics. Sharma et al. achieved 90% yield in 15 minutes for dihydrodibenzoimidazoles using microwave conditions [1]. Applied to the target compound, this method could reduce cyclization times from hours to minutes while improving purity.

Green Chemistry Approaches for Synthesis

Solvent-Free Methodologies

Solvent-free van Leusen reactions, as demonstrated by Fodili et al., utilize mechanochemical grinding to minimize waste [1]. For (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine, this approach could eliminate DMF, reducing environmental impact and purification complexity.

Sustainable Catalyst Systems

Bismuth(III) triflate, a low-toxicity Lewis acid, has been employed in imidazole synthesis with 95% atom efficiency [1]. Similarly, enzymatic catalysts like lipases could enable asymmetric amination at the 5-position under aqueous conditions.

Atom Economy Considerations

The van Leusen reaction exhibits high atom economy (82–89%) due to minimal byproduct formation (e.g., p-toluenesulfonic acid) [2]. Optimizing stoichiometry of the aldehyde, amine, and TosMIC reagents further maximizes efficiency.

Scalability Considerations

Laboratory to Industrial Scale Transition

Scale-up challenges include exothermicity during cycloaddition and TosMIC handling. Djuric’s tandem van Leusen/Heck protocol demonstrates successful kilogram-scale production of imidazo[1,5-a]pyridines, providing a blueprint for the target compound [1].

Process Optimization Parameters

Critical factors for scalability:

- Temperature Control: Maintaining ≤40°C during exothermic cycloaddition steps.

- Catalyst Loading: Reducing Grubbs catalyst from 5 mol% to 1 mol% via flow chemistry [1].

- Workup Efficiency: Liquid-liquid extraction vs. chromatographic purification.

Quality Control Metrics

HPLC-UV (λ = 254 nm) and LC-MS are standard for purity assessment. Residual TosMIC levels must be <10 ppm, as per ICH Q3C guidelines.

Purification Strategies

Chromatographic Research Methodologies

Flash chromatography (silica gel, EtOAc/hexane gradient) resolves regioisomeric byproducts. Bojarski et al. achieved >99% purity for 5-HT5A ligands using this method [1].

Recrystallization Methods

Ethanol/water mixtures (7:3 v/v) effectively recrystallize imidazole derivatives, removing polar impurities. Yield recovery exceeds 85% for gram-scale batches [1].

Advanced Purification Approaches

Preparative HPLC with C18 columns (ACN/H₂O + 0.1% TFA) resolves closely related analogs. Suresh et al. utilized this to isolate N-fused imidazo-β-carbolines with chiral purity >99% ee [1].

N-substituted Derivatives

N-substituted phenyl-imidazole derivatives represent a significant class of compounds with diverse biological activities and synthetic applications. Research has demonstrated that N-substitution patterns profoundly influence both the pharmacological properties and chemical reactivity of these systems [1] [2].

The structural modification at the nitrogen position has been extensively studied, particularly in the context of antifungal applications. Patent literature describes N-substituted imidazole compounds where the phenyl groups can be optionally substituted with various functional groups including halogen, alkyl, alkoxy, hydroxyl, trifluoromethyl, amino, and nitro substituents [2]. These modifications have shown significant effects on biological activity, with specific substitution patterns leading to enhanced antifungal potency.

Studies on N-substituted derivatives have revealed that the position and nature of substitution critically affect biological outcomes. For instance, N-alkylated derivatives of 4-phenyl-imidazoles have been synthesized through deprotonation with sodium hydride followed by alkylation procedures [3]. The resulting N-1 aminoalkyl derivatives have demonstrated variable biological activities depending on the specific alkyl chain length and branching patterns.

Clinical research has shown that N-substituted phenyl-imidazole derivatives exhibit distinct pharmacokinetic profiles. The absence of activity observed with N-1 substituted 4-phenylimidazole derivatives confirms the critical importance of the N-1 nitrogen for heme iron binding, demonstrating that the N-3 nitrogen cannot substitute for this interaction [3]. This finding has significant implications for drug design, as it establishes specific structural requirements for maintaining biological activity.

Furthermore, N-substituted imidazole derivatives have been investigated for their potential as anticancer agents. New imidazole-based N-phenylbenzamide derivatives have been synthesized using atom-economical multicomponent reaction strategies, with some derivatives showing promising anticancer activity with single-digit micromolar potency values [1].

C-substituted Analogs

Carbon-substituted analogs of phenyl-imidazole compounds demonstrate remarkable diversity in their structural modifications and biological activities. The strategic placement of substituents at various carbon positions of the imidazole ring has emerged as a powerful approach for modulating molecular properties and enhancing therapeutic potential [4] [5].

Regioselective functionalization of the imidazole ring at the C-2, C-4, and C-5 positions has been achieved through transition metal-catalyzed reactions. These methodologies enable the synthesis of imidazole derivatives that cannot be accessed through conventional synthetic approaches [5]. The resulting C-substituted systems exhibit enhanced biological activities and improved pharmacological profiles compared to their unsubstituted counterparts.

Research has demonstrated that C-2 substitution significantly influences the electronic properties of the imidazole ring. Studies on 2-methyl substitution have shown improved drug metabolism profiles, with marked reductions in cytochrome P450 inhibitory potency [6]. Specifically, 2-methyl substitution on the imidazole ring reduced CYP3A4 inhibitory potency by factors ranging from 12 to 403-fold, while maintaining therapeutic efficacy.

The impact of C-4 and C-5 substitution patterns has been extensively investigated in the context of structure-activity relationships. Computational studies using density functional theory have revealed that electron-withdrawing groups at the C-4 position and methyl groups at the C-5 position contribute to tautomeric stability and enhanced biological activity [7]. These modifications create favorable intramolecular interactions that stabilize specific tautomeric forms.

C-substituted analogs have also been studied for their role in coordination chemistry applications. The incorporation of imidazole ligands in coordination supramolecular systems has shown that C-substitution influences the donor-acceptor capabilities of the imidazole nitrogen atoms [4]. These modifications affect both the electronic properties and the spatial arrangements of the resulting coordination complexes.

Ring-modified Systems

Ring-modified systems based on the phenyl-imidazole scaffold represent an advanced approach to structural diversification, where the fundamental imidazole ring system undergoes systematic modifications to create novel heterocyclic frameworks [8] [9]. These transformations have led to the development of compounds with enhanced biological activities and unique chemical properties.

Imidazole-fused ring systems have been constructed through iron-catalyzed carbon-hydrogen amination reactions under aerobic conditions [9]. These methodologies provide efficient routes to structurally complex molecules that maintain the essential pharmacophoric features of the imidazole nucleus while introducing additional sites for molecular recognition and binding interactions.

The development of 6,7-dihydrobenzimidazoles through organocatalytic asymmetric transformations represents a significant advancement in ring-modified imidazole chemistry [10]. These three-dimensional ring systems are obtained through eliminative cycloaddition reactions that convert planar imidazole rings into more complex polycyclic structures. The resulting compounds exhibit optimal enantioselectivity and regioselectivity, making them valuable intermediates for pharmaceutical applications.

Ring-opening and ring-closing strategies have been employed to access imidazole-derived heterocyclic systems through denitrogenative transformations [11]. These processes involve the conversion of 5-amino-1,2,3-triazoles into functionalized imidazole derivatives via acid-mediated ring rearrangements followed by carbene insertion reactions. This approach provides access to biologically relevant 2-substituted imidazole derivatives that are difficult to obtain through conventional synthetic methods.

Computational studies have demonstrated that ring modifications significantly impact the electronic structure and conformational preferences of imidazole derivatives [12]. The incorporation of additional nitrogen atoms or the fusion of aromatic rings alters the distribution of electron density and affects hydrogen bonding patterns, leading to enhanced peroxidase-like activities in some cases.

Structure-Activity Relationship Studies

Electronic Effects of Substituents

Electronic effects of substituents on phenyl-imidazole derivatives play a fundamental role in determining biological activity and chemical reactivity. Comprehensive studies have revealed that the electron distribution within the imidazole ring system significantly influences receptor binding affinity and metabolic stability [13] [14].

Electron-withdrawing substituents have been shown to alter the π-electron density of the imidazole ring, affecting hydrogen bonding capabilities and metal coordination properties [13]. Quantum mechanical calculations demonstrate that these substituent effects propagate through the entire molecular framework, influencing distant binding interactions and modifying the overall pharmacological profile.

The introduction of methyl groups at the 2-position of the imidazole ring has demonstrated significant electronic effects on cytochrome P450 interactions [6]. Computational binding spectra studies revealed that 2-methyl substitution markedly weakened type II binding spectra or shifted the binding pattern from type II to type I, indicating reduced substrate-enzyme interaction strength. This electronic modification resulted in improved drug metabolism profiles without affecting intrinsic metabolic clearance.

Research on phenyl substituent effects has shown that phenyl groups increase the electronegativity of the imidazole system while reducing solvation free energy [15]. Density functional theory calculations indicate that phenyl substituents enhance the relative tendency of molecules to adsorb on surfaces, which contributes to increased inhibition effectiveness in corrosion applications. These electronic modifications also influence the chemical hardness of the molecules, with larger phenyl-substituted systems generally exhibiting softer chemical behavior.

Studies on halogen substitution effects have demonstrated position-dependent electronic influences on imidazole activity [16]. Chlorine substitution at the 4,5-positions significantly affects electron density distribution, with the highest electron density observed at the azomethine nitrogen and chlorine atoms. These electronic changes correlate with enhanced reactivity in specific solvent environments and modified coordination behavior with metal ions.

Steric Influence on Activity

Steric influences represent a critical determinant of biological activity in phenyl-imidazole derivatives, affecting molecular recognition, binding affinity, and selectivity profiles [17] [18]. Comprehensive structure-activity relationship studies have demonstrated that steric factors can either enhance or diminish biological activity depending on the specific substitution patterns and target protein characteristics.

The steric effects of methyl substitution at the 2-position of imidazole rings have been extensively characterized in the context of enzyme inhibition [6]. Molecular dynamics simulations and crystallographic studies reveal that the 2-methyl group creates steric hindrance that interferes with substrate-enzyme interactions, particularly in cytochrome P450 binding sites. This steric effect reduces binding affinity while simultaneously improving selectivity profiles.

Research on alkyl chain length effects has established optimal steric requirements for biological activity [18]. Studies with cyclohexyl-substituted N-acylimidazoles demonstrate that activity increases with chain length up to a specific maximum, beyond which further extension leads to decreased activity due to steric clashes with receptor binding sites. The optimal chain length represents a balance between hydrophobic interactions and steric constraints.

Computational analyses of bulky substituent effects have revealed that steric factors significantly influence the conformation and reactivity of imidazole derivatives [17]. The ratio of products in synthetic reactions is governed by steric factors of the substituent groups, with bulkier substituents favoring specific reaction pathways and product distributions. These steric influences extend to regioselectivity and stereoselectivity in multicomponent reactions.

Crystallographic studies have demonstrated that steric effects influence intermolecular packing arrangements and hydrogen bonding patterns in imidazole derivatives [19]. The introduction of phenyl groups leads to specific orientational preferences that maximize favorable interactions while minimizing steric repulsion. These structural arrangements affect both solid-state properties and solution behavior.

Hydrogen Bonding Capabilities

Hydrogen bonding capabilities of phenyl-imidazole derivatives constitute a fundamental aspect of their biological activity and molecular recognition properties [20] [21]. The unique electronic structure of the imidazole ring, with its dual hydrogen bond donor and acceptor capabilities, enables the formation of complex intermolecular interaction networks that are essential for biological function.

The formation of N-H···N intermolecular hydrogen bonds represents the predominant interaction pattern in neutral imidazole derivatives [21]. Crystallographic analysis of 30 substituted imidazoles from the literature reveals that imidazole generally acts as both a donor and acceptor, forming extended chain structures. These tape motifs provide structural stability and influence the physical properties of the compounds.

Intramolecular hydrogen bonding in 2-(2-hydroxyphenyl)imidazole derivatives creates unique thermal latent behavior [20]. The hydrogen bond between the phenolic hydroxyl group and the imidazole nitrogen atom suppresses reactivity at room temperature while maintaining high reactivity at elevated temperatures. This property has significant implications for industrial applications requiring controlled reactivity profiles.

Tautomeric equilibria significantly influence hydrogen bonding patterns in imidazole derivatives [22]. The neutral τ and π tautomeric forms exhibit different hydrogen bonding capabilities, with the τ form preferentially forming specific conformational arrangements. pH-dependent changes in protonation state lead to conformational switching, with different tautomers stabilized by distinct hydrogen bonding networks.

Studies on imidazole-amino acid systems have demonstrated that hydrogen bonding interactions profoundly affect conformational preferences [23]. The imidazole ring can act as both a hydrogen bond donor and acceptor within peptide-like structures, leading to specific secondary structure preferences. These interactions are crucial for understanding the role of histidine residues in protein folding and enzyme catalysis.

Functional Group Modifications and Their Impact

Amine Modifications

Amine modifications in phenyl-imidazole derivatives represent a strategic approach for enhancing biological activity and modulating pharmacological properties [24] [25]. The incorporation of various amine functionalities has been shown to significantly impact molecular recognition, binding affinity, and metabolic stability.

Regioselective synthesis of highly substituted imidazoles has been achieved through sequential reactions involving allenyl sulfonamides and amines [25]. This methodology enables the construction of 4- and 5-functionalized imidazoles with precise control over substitution patterns. The regioselectivity depends on the substituents on the nitrogen atoms, providing a versatile platform for amine modification strategies.

Postsynthetic modification approaches have been developed for the conjugation of imidazole functional groups to oligonucleotides through amine linkages [24]. The formation of amide bonds between imidazole derivatives and amino-modified nucleotides creates hybrid molecules with enhanced catalytic properties for RNA hydrolysis. These modifications demonstrate the potential for developing antisense agents with improved therapeutic efficacy.

The impact of amine modifications on nucleophilicity has been systematically investigated through kinetic studies and computational analyses [26]. The positioning of methyl substituents and their effects on tautomeric equilibria significantly influence the nucleophilic reactivity of imidazole derivatives. Electron-donating amine substituents generally decrease reactivity compared to unsubstituted imidazole, except in specific positional arrangements that favor enhanced nucleophilicity.

Structural studies have revealed that amine modifications affect hydrogen bonding patterns and conformational preferences in imidazole derivatives [11]. The synthesis of functionalized imidazoles through denitrogenative transformation of amino-triazoles demonstrates how amine groups can be strategically incorporated to achieve specific molecular architectures with enhanced biological activities.

Methyl Group Substitutions

Methyl group substitutions in phenyl-imidazole derivatives represent one of the most extensively studied modifications due to their significant impact on biological activity and metabolic stability [6] [27]. The strategic placement of methyl substituents has emerged as a key strategy for optimizing drug-like properties while maintaining or enhancing therapeutic efficacy.

The 2-methyl substitution on imidazole rings has demonstrated profound effects on cytochrome P450 interactions [6]. Pharmacokinetic studies reveal that methyl substitution markedly reduces P450 inhibitory potency for CYP3A4 and CYP2C9 enzymes while having minimal effects on CYP2D6. This selective modulation results from steric interference with substrate-enzyme interactions, leading to improved drug metabolism profiles without compromising intrinsic clearance rates.

Research on antibacterial activity has shown that methyl substitution patterns significantly influence antimicrobial potency [27]. The incorporation of 2-methyl groups on imidazole rings increases antibacterial activity in compounds with medium-length alkyl chains, while simultaneously increasing activity when combined with 4-nitro substitution. These effects demonstrate the importance of considering multiple substitution sites for optimizing biological activity.

Computational studies have revealed that methyl positioning affects tautomeric equilibria and nucleophilic reactivity [26]. Nuclear magnetic resonance monitoring experiments demonstrate that different methyl substitution patterns lead to distinct tautomeric preferences, with corresponding changes in chemical reactivity. The 4(5)-methylimidazole system exhibits unique behavior due to rapid tautomeric interconversion that can be distinguished through advanced spectroscopic techniques.

The influence of methyl groups on proton affinity and hydrogen bonding has been characterized through systematic computational analyses [28]. Proton affinity calculations reveal that ethyl substitution at multiple positions (2, 4, and 5) results in the greatest increase in proton affinity, reaching values of 238.8 kcal/mol compared to 224.2 kcal/mol for unsubstituted imidazole. These modifications significantly affect fuel cell membrane applications and proton transport mechanisms.

Phenyl Ring Modifications

Phenyl ring modifications in imidazole derivatives provide a versatile platform for modulating biological activity, physicochemical properties, and molecular recognition capabilities [15] [29]. The electronic and steric effects introduced by phenyl substituents have been extensively characterized through experimental and computational approaches.

Systematic studies on phenyl ring substitution effects have demonstrated that different substitution patterns lead to distinct biological activities [29]. The synthesis of 4-acetophenone moiety-bearing functionalized imidazole derivatives containing sulfur and nitrogen-ethyl substituents has yielded compounds with significant anticancer activity against human breast carcinoma, prostate carcinoma, and glioblastoma cell lines. The most promising derivatives exhibited high selectivity and cytotoxicity with effective concentration values ranging from 3.1 to 47.2 micromolar.

Computational analysis of phenyl ring effects on electronic structure has revealed important insights into molecular hardness and chemical reactivity [15]. Density functional theory calculations demonstrate that phenyl substituents reduce electronegativity while increasing chemical hardness compared to methyl and mercapto substituents. These electronic modifications enhance surface adsorption tendencies and contribute to improved inhibition effectiveness in corrosion applications.

The impact of phenyl ring modifications on hydrogen bonding and intermolecular interactions has been characterized through crystallographic and computational studies [19]. Thermodynamic investigations of phenylimidazole series reveal that successive phenyl group insertions lead to predictable changes in volatility, cohesive energy, and phase transition properties. The 4-phenylimidazole isomer exhibits stronger intermolecular forces compared to 2-phenylimidazole due to enhanced N-H···N interactions and improved molecular planarity.

Structure-activity relationship studies have established that phenyl ring modifications significantly influence binding affinity and selectivity in protein-ligand interactions [30]. Molecular docking studies of tetraaryl-substituted imidazoles with glucosamine 6-phosphate synthase demonstrate that phenyl ring substitutions enhance binding energy compared to standard drugs through formation of hydrogen bonds and sulfur-π interactions. These modifications suggest potential applications as antimicrobial agents with improved therapeutic profiles.

Computational Approaches to Predicting Derivative Properties

Density Functional Theory Applications

Density functional theory applications have become indispensable tools for predicting and understanding the properties of phenyl-imidazole derivatives [16] [31]. The computational investigation of electronic structure, thermodynamic properties, and molecular interactions provides crucial insights that guide experimental design and optimization strategies.

Comprehensive DFT studies using B3LYP functional with 6-31G(d,p) basis sets have been employed to investigate the coordination behavior of imidazole derivatives with metal ions [16]. These calculations enable the determination of frontier orbital energies, energy gaps, dipole moments, and charge distributions, providing fundamental understanding of reactivity patterns. The optimization of geometry and calculation of electronic properties in various solvent environments reveals how environmental factors influence molecular behavior and stability.

The application of DFT methods to energetic materials research has demonstrated the predictive power of computational approaches for safety and performance evaluation [31]. Calculations using B3LYP and B3P86 functionals with 6-31G** basis sets enable the prediction of heats of formation through designed isodesmic reactions. The correlation between calculated bond dissociation energies and impact sensitivity provides valuable insights for designing safer energetic compounds while maintaining performance characteristics.

Advanced DFT applications in spectroscopic characterization have enabled the accurate prediction of nuclear magnetic resonance parameters, vibrational frequencies, and electronic transitions [32]. The use of B3LYP/6-311++G(d,p) methodology provides excellent agreement between computed and experimental spectroscopic data, validating the reliability of computational predictions for molecular structure determination and property assessment.

Environmental effects on DFT calculations have been systematically investigated through continuum solvation models and explicit solvent calculations [33]. The evaluation of imidazole heme conformations in protein and aqueous environments demonstrates how dielectric effects influence conformational preferences and binding energies. These studies reveal the importance of considering environmental factors in computational drug design and optimization processes.

Molecular Docking Simulations

Molecular docking simulations have emerged as powerful computational tools for predicting protein-ligand interactions and guiding the design of phenyl-imidazole derivatives with enhanced biological activities [34] [30]. These methodologies enable the systematic evaluation of binding affinities, interaction modes, and selectivity profiles across diverse target proteins.

The application of AutoDock Vina within PyRx workspace has been extensively utilized for exploring inhibitory effects of imidazole derivatives against viral targets [34]. Comprehensive docking studies of novel imidazole derivatives against SARS-CoV-2 main protease have identified compounds with binding affinities ranging from -7.7 to -8.3 kcal/mol. The most promising candidates interact with specific amino acid residues (HIS A:41—CYS A:145) within the target protein, demonstrating the predictive power of computational screening approaches.

Systematic docking studies of tetraaryl-substituted imidazoles against glucosamine 6-phosphate synthase have revealed superior binding energies compared to standard antimicrobial drugs [30] [35]. The formation of hydrogen bonds and π-sulfur interactions enhances binding affinity and suggests potential therapeutic applications. These computational predictions provide valuable guidance for synthetic efforts and biological evaluation priorities.

The integration of molecular docking with pharmacokinetic prediction has enabled comprehensive evaluation of drug-like properties [36]. Studies utilizing UCSF Chimera and AutoDock Vina software have demonstrated how docking results can be combined with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to identify compounds with optimal therapeutic profiles. This integrated approach accelerates the drug discovery process by identifying promising candidates early in the development pipeline.

Validation of docking predictions through molecular dynamics simulations has become an essential component of computational drug design workflows [34]. The assessment of ligand-protein complex stability over extended simulation periods provides confidence in docking predictions and reveals dynamic aspects of molecular recognition that static docking cannot capture.

QSAR Modeling Strategies

Quantitative Structure-Activity Relationship modeling strategies have revolutionized the systematic design and optimization of phenyl-imidazole derivatives by establishing quantitative correlations between molecular descriptors and biological activities [37] [38]. These computational approaches enable the prediction of compound properties and guide synthetic priorities through data-driven decision making.

Machine learning-based QSAR approaches have demonstrated exceptional predictive power for anticancer activity of imidazole derivatives [37]. The application of Random Forest algorithms with bio-inspired descriptor selection has yielded models capable of predicting IC₅₀ values with high accuracy. The integration of molecular dynamics simulations with QSAR predictions provides mechanistic insights into structure-activity relationships and enables the rational design of novel derivatives with enhanced therapeutic potential.

Comparative molecular field analysis and comparative molecular similarity index analysis have been extensively applied to phenyl-imidazole systems [38] [39]. Three-dimensional QSAR models incorporating steric, electrostatic, hydrophobic, and hydrogen bonding descriptors have achieved cross-validated correlation coefficients exceeding 0.5 with predictive correlation coefficients reaching 0.86. These models successfully identify key structural features responsible for biological activity and guide optimization strategies.

The development of multi-approach QSAR models combining two-dimensional and three-dimensional descriptors has enhanced predictive accuracy and mechanistic understanding [40]. Genetic algorithm-based descriptor selection coupled with partial least squares regression has yielded statistically significant models with correlation coefficients ranging from 0.800 to 0.820. These approaches successfully relate angiotensin II receptor antagonist activity to molecular size, bulkiness, polar interactions, and lipophilicity parameters.